5-N-acetylardeemin 5-N-acetylardeemin
Brand Name: Vulcanchem
CAS No.: 148441-26-3
VCID: VC0125200
InChI: InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1
SMILES: CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
Molecular Formula: C28H28N4O3
Molecular Weight: 468.5 g/mol

5-N-acetylardeemin

CAS No.: 148441-26-3

Main Products

VCID: VC0125200

Molecular Formula: C28H28N4O3

Molecular Weight: 468.5 g/mol

5-N-acetylardeemin - 148441-26-3

CAS No. 148441-26-3
Product Name 5-N-acetylardeemin
Molecular Formula C28H28N4O3
Molecular Weight 468.5 g/mol
IUPAC Name (1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
Standard InChI InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1
Standard InChIKey XTLQWSBGQKPGCF-YWDSKPHESA-N
Isomeric SMILES C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
SMILES CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
Canonical SMILES CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
Synonyms 5-N-acetylardeemin
PubChem Compound 127303
Last Modified Nov 11 2021
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